Cas no 2228622-45-3 (1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine)

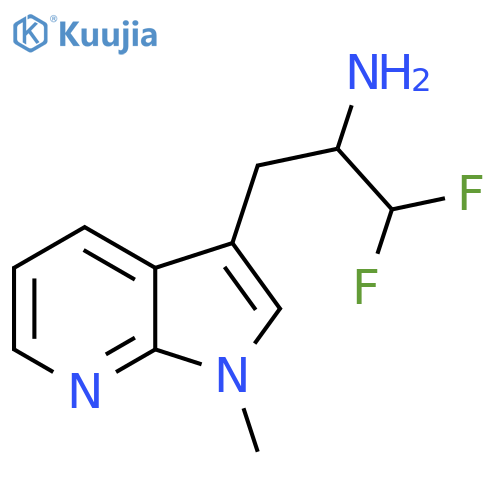

2228622-45-3 structure

商品名:1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine

1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine 化学的及び物理的性質

名前と識別子

-

- 1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine

- EN300-1969520

- 1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine

- 2228622-45-3

-

- インチ: 1S/C11H13F2N3/c1-16-6-7(5-9(14)10(12)13)8-3-2-4-15-11(8)16/h2-4,6,9-10H,5,14H2,1H3

- InChIKey: HWOGAVBREWNOQF-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1=CN(C)C2C1=CC=CN=2)N)F

計算された属性

- せいみつぶんしりょう: 225.10775375g/mol

- どういたいしつりょう: 225.10775375g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1969520-0.25g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 0.25g |

$1696.0 | 2023-09-16 | ||

| Enamine | EN300-1969520-5.0g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 5g |

$5345.0 | 2023-06-01 | ||

| Enamine | EN300-1969520-1g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 1g |

$1844.0 | 2023-09-16 | ||

| Enamine | EN300-1969520-2.5g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 2.5g |

$3611.0 | 2023-09-16 | ||

| Enamine | EN300-1969520-0.5g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 0.5g |

$1770.0 | 2023-09-16 | ||

| Enamine | EN300-1969520-1.0g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 1g |

$1844.0 | 2023-06-01 | ||

| Enamine | EN300-1969520-0.1g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 0.1g |

$1623.0 | 2023-09-16 | ||

| Enamine | EN300-1969520-10.0g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 10g |

$7927.0 | 2023-06-01 | ||

| Enamine | EN300-1969520-0.05g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 0.05g |

$1549.0 | 2023-09-16 | ||

| Enamine | EN300-1969520-10g |

1,1-difluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine |

2228622-45-3 | 10g |

$7927.0 | 2023-09-16 |

1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

2228622-45-3 (1,1-difluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-amine) 関連製品

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量